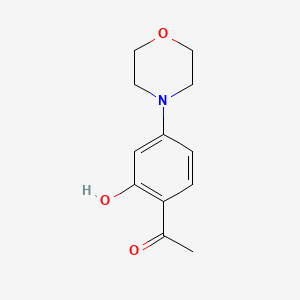

1-(2-Hydroxy-4-morpholinophenyl)ethanone

Vue d'ensemble

Description

IC86621 est un inhibiteur puissant de la protéine kinase dépendante de l'ADN (DNA-PK), qui joue un rôle crucial dans la réparation des cassures double brin de l'ADN par la jonction d'extrémités non homologues (NHEJ).

Méthodes De Préparation

La synthèse de l'IC86621 implique plusieurs étapes clés, notamment des réactions d'amination, d'acétylation et de transposition de Fries . Le processus commence par l'amination de Buchwald-Hartwig du 3-bromophénol, suivie d'une acétylation pour introduire le groupe acétyle. La dernière étape implique la transposition de Fries pour produire le produit souhaité . Cette méthode fournit une voie efficace et directe pour synthétiser l'IC86621 à partir de matières premières facilement disponibles .

Analyse Des Réactions Chimiques

L'IC86621 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les complexes de trifluorure de bore pour la transposition de Fries et le chlorure d'acétyle pour l'acétylation . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final, l'IC86621 .

Applications de la recherche scientifique

L'IC86621 a été largement étudié pour ses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert d'outil précieux pour étudier les mécanismes de réparation de l'ADN et le rôle de la DNA-PK dans les processus cellulaires . En biologie et en médecine, l'IC86621 est utilisé pour améliorer l'efficacité des traitements contre le cancer en sensibilisant les cellules tumorales à la radiothérapie .

Mécanisme d'action

L'IC86621 exerce ses effets en inhibant sélectivement l'activité de la DNA-PK, une enzyme clé impliquée dans la réparation des cassures double brin de l'ADN . En bloquant l'autophosphorylation de la DNA-PK, l'IC86621 empêche la dissociation de la DNA-PK des extrémités de l'ADN, inhibant ainsi la recombinaison homologue et la jonction d'extrémités non homologues . Cette inhibition conduit à une sensibilité accrue des cellules cancéreuses aux radiations ionisantes, faisant de l'IC86621 un candidat prometteur pour une utilisation en association avec la radiothérapie .

Applications De Recherche Scientifique

IC86621 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying DNA repair mechanisms and the role of DNA-PK in cellular processes . In biology and medicine, IC86621 is used to enhance the efficacy of cancer treatments by sensitizing tumor cells to radiotherapy .

Mécanisme D'action

IC86621 exerts its effects by selectively inhibiting the activity of DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By blocking the autophosphorylation of DNA-PK, IC86621 prevents the dissociation of DNA-PK from DNA ends, thereby inhibiting both homologous recombination and non-homologous end joining . This inhibition leads to increased sensitivity of cancer cells to ionizing radiation, making IC86621 a promising candidate for use in combination with radiotherapy .

Comparaison Avec Des Composés Similaires

L'IC86621 est unique parmi les inhibiteurs de la DNA-PK en raison de sa haute sélectivité et de sa puissance . Des composés similaires comprennent le NU7441, le NU7026 et le SCR-7, qui inhibent également la DNA-PK mais diffèrent par leur sélectivité et leur mécanisme d'action . Par exemple, le NU7441 est un autre inhibiteur puissant de la DNA-PK, mais il inhibe également d'autres kinases telles que la PI3K, tandis que l'IC86621 est plus sélectif pour la DNA-PK . Cette sélectivité fait de l'IC86621 un outil précieux pour étudier les mécanismes de réparation de l'ADN et développer des thérapies anticancéreuses ciblées .

Activité Biologique

1-(2-Hydroxy-4-morpholinophenyl)ethanone, also known as DNA-PK inhibitor III or RT-012395, is an organic compound with the molecular formula C12H15NO3 and CAS number 404009-40-1. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of DNA repair mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a morpholine ring and a hydroxyl group, which contribute to its polarity and potential biological interactions. The presence of these functional groups suggests that the compound may interact with various biological targets, particularly enzymes involved in DNA repair processes.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C12H15NO3 |

| CAS Number | 404009-40-1 |

| Functional Groups | Hydroxyl group, Morpholine ring |

The primary mechanism of action attributed to this compound is its role as a DNA-dependent protein kinase (DNA-PK) inhibitor . DNA-PK is crucial for the non-homologous end joining (NHEJ) pathway of DNA repair, which is essential for maintaining genomic stability. Inhibition of this enzyme could lead to increased sensitivity of cancer cells to radiation and certain chemotherapeutic agents.

In vitro Studies

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. For example:

- Cell Line Sensitivity : Studies have shown that treatment with this compound resulted in enhanced cytotoxic effects in cancer cells when combined with radiation therapy.

- Mechanistic Insights : Detailed investigations revealed that the compound disrupts DNA repair mechanisms by inhibiting the phosphorylation activity of DNA-PK, leading to impaired repair of double-strand breaks.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| DNA-PK Inhibition | Significant reduction in DNA repair efficiency |

| Cytotoxicity | Enhanced sensitivity in cancer cell lines |

| Synergistic Effects with Radiation | Increased efficacy of radiotherapy |

Case Study 1: Cancer Therapeutics

A notable study explored the efficacy of this compound in combination with radiotherapy on breast cancer models. The findings indicated that the compound significantly enhanced the radiosensitivity of tumor cells, leading to greater tumor regression compared to controls.

Key Findings:

- Tumor Growth Inhibition : A reduction in tumor volume was observed in treated groups.

- Mechanistic Analysis : Flow cytometry revealed increased apoptosis rates in tumor cells exposed to both radiation and the compound.

Case Study 2: Potential Application in Drug Resistance

Another investigation focused on overcoming drug resistance in cancer therapy. The study highlighted that co-treatment with this compound restored sensitivity to commonly used chemotherapeutics in resistant cell lines.

Key Findings:

- Restoration of Drug Efficacy : The compound effectively reversed resistance mechanisms.

- Molecular Pathways : Analysis showed modulation of key signaling pathways associated with drug resistance.

Propriétés

IUPAC Name |

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSBKQXCWHTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431950 | |

| Record name | DNA-PK Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-40-1 | |

| Record name | 1-[2-Hydroxy-4-(4-morpholinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404009-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DNA-PK Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-4-morpholinophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.